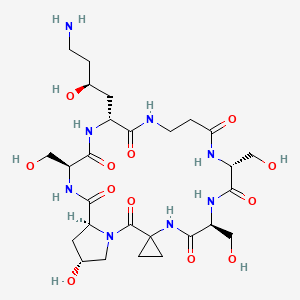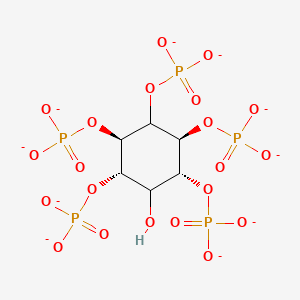
1L-myo-inositol 1,2,3,4,6-pentakisphosphate(10-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myo-inositol 1,3,4,5,6-pentakisphosphate(10-) is the anion obtained from global deprotonation of the phosphate OH groups of myo-inositol 1,3,4,5,6-pentakisphosphate; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a myo-inositol 1,3,4,5,6-pentakisphosphate.
Scientific Research Applications
Structural and Biological Occurrence
1L-myo-inositol 1,2,3,4,6-pentakisphosphate has been studied for its structure and biological occurrence. For instance, it has been identified in various cells like slime mould (Dictyostelium discoideum) and germinating mung-bean (Phaseolus aureus) seedlings. Notably, it has been characterized using techniques like high-performance anion-exchange-chromatographic and 31P and two-dimensional proton NMR (Stephens et al., 1991).
Synthesis and Metabolism
The synthesis and primary metabolism of 1L-myo-inositol 1,2,3,4,6-pentakisphosphate and its isomers have been explored. For example, various isomers of this compound have been synthesized and their dephosphorylation to inositol tetrakisphosphates has been studied in a cytosolic extract from fetal calf thymus (Rudolf et al., 1997).
Role in Cellular Signaling
1L-myo-inositol 1,2,3,4,6-pentakisphosphate plays a role in cellular signaling. It can be synthesized from other inositol phosphates through enzyme-catalyzed reactions in various tissues, as demonstrated in rat brain homogenates and murine bone-marrow-derived macrophages (Stephens et al., 1988).
Development of Probes for Biological Studies
A tethered derivative of myo-inositol pentakisphosphate (IP5) has been synthesized for use in biological studies, such as pull-down experiments and surface plasmon resonance studies. This research aims to understand the physiological function of IP5 in cells (Gregory et al., 2015).
Chromatographic Analysis
1L-myo-inositol 1,2,3,4,6-pentakisphosphate has been analyzed using gradient ion chromatography, providing insights into its presence and concentration in different biological sources like calf brains and soybean seeds (Phillippy & Bland, 1988).
Comparative Studies with Epimers
The epimer of myo-inositol 1,3,4,5,6-pentakisphosphate, scyllo-inositol pentakisphosphate, has been synthesized and compared to understand its biological roles, revealing insights into the specific binding sites and electrostatic effects of these compounds (Riley et al., 2006).
Phytic Acid Biosynthesis
Research has also focused on enzymes like inositol 1,3,4,5,6-pentakisphosphate 2-kinase, which play a role in the biosynthesis of phytic acid, as studied in maize (Sun et al., 2007).
properties
Product Name |
1L-myo-inositol 1,2,3,4,6-pentakisphosphate(10-) |
|---|---|
Molecular Formula |
C6H7O21P5-10 |
Molecular Weight |
569.98 g/mol |
IUPAC Name |
[(1R,2S,4R,5S)-3-hydroxy-2,4,5,6-tetraphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)/p-10/t1?,2-,3+,4+,5-,6? |
InChI Key |
CTPQAXVNYGZUAJ-UYSNGIAKSA-D |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O |
synonyms |
inositol-1,3,4,5,6-pentakisphosphate Ins(1,3,4,5,6)P5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyoxane-2-carboxylic acid](/img/structure/B1264706.png)
![[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate](/img/structure/B1264707.png)
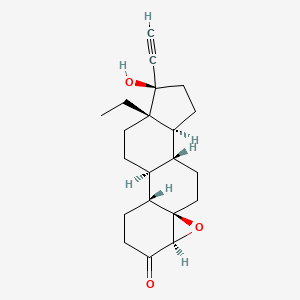

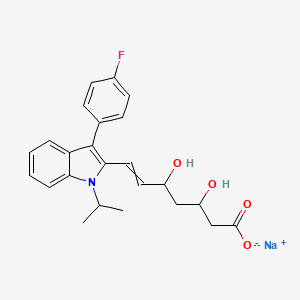
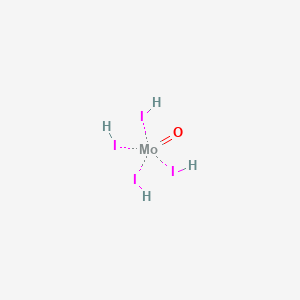

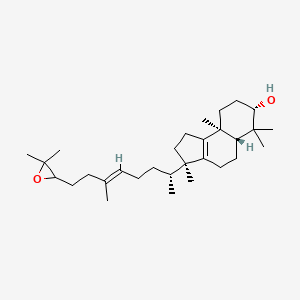
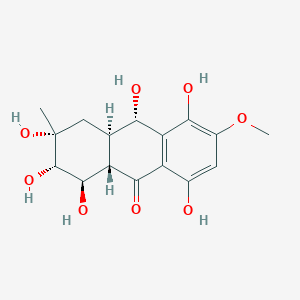
![3-[(1-Carboxylatovinyl)oxy]benzoate(2-)](/img/structure/B1264722.png)
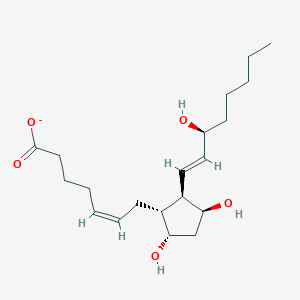
![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1264725.png)
![(2S,3R,4S,5S,6R)-2-[4-[(3R,3Ar,6S,6aS)-6-[3,5-dimethoxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1264726.png)
